Ethyl 3-amino-5-hydroxybenzoate
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Overview
Description
Ethyl 3-amino-5-hydroxybenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, where the ethyl ester is substituted with an amino group at the 3-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-hydroxybenzoate typically involves the esterification of 3-amino-5-hydroxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for acylation or sulfonation reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
Ethyl 3-amino-5-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-hydroxybenzoate involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms and neutralize free radicals.
Comparison with Similar Compounds
Ethyl 3-amino-5-hydroxybenzoate can be compared with other similar compounds such as:
3-amino-5-hydroxybenzoic acid: The parent compound without the ethyl ester group.
Ethyl 3-hydroxybenzoate: Lacks the amino group, affecting its reactivity and applications.
Ethyl 3-amino-4-hydroxybenzoate: The hydroxyl group is at a different position, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-amino-5-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGIEGAPCORAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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